
2-(ethylamino)ethanol;2,3,4,5,6-pentachlorophenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Ethylamino)ethanol: and 2,3,4,5,6-pentachlorophenol are two distinct chemical compounds with unique properties and applications2-(Ethylamino)ethanol is an amino alcohol with the molecular formula C₄H₁₁NO, commonly used as a solvent and intermediate in various chemical reactions 2,3,4,5,6-pentachlorophenol is a chlorinated phenol with the molecular formula C₆HCl₅O, known for its use as a pesticide and disinfectant .
Métodos De Preparación
2-(Ethylamino)ethanol: can be synthesized through the reaction of ethylamine with ethylene oxide under controlled conditions . The reaction typically involves the use of a catalyst and is carried out at elevated temperatures to ensure complete conversion. Industrial production methods may involve continuous flow reactors to optimize yield and efficiency .
2,3,4,5,6-pentachlorophenol: is produced by the chlorination of phenol in the presence of a catalyst such as ferric chloride . The reaction is carried out in a chlorination reactor, and the product is purified through distillation and crystallization processes .
Análisis De Reacciones Químicas
2-(Ethylamino)ethanol: undergoes various chemical reactions, including:
Reduction: It can be reduced to form primary amines using reducing agents such as lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions with halides to form substituted amines.
2,3,4,5,6-pentachlorophenol: undergoes:
Hydrolysis: It can be hydrolyzed to form chlorinated phenols and hydrochloric acid.
Reduction: It can be reduced to form less chlorinated phenols using reducing agents like sodium borohydride.
Substitution: It can undergo electrophilic substitution reactions to form various derivatives.
Aplicaciones Científicas De Investigación
2-(Ethylamino)ethanol: is used in:
Chemistry: As a solvent and intermediate in organic synthesis.
Biology: In the preparation of biological buffers and reagents.
Medicine: As a precursor in the synthesis of pharmaceuticals.
Industry: In the production of corrosion inhibitors and surfactants.
2,3,4,5,6-pentachlorophenol: is used in:
Chemistry: As a reagent in analytical chemistry.
Biology: As a biocide in laboratory settings.
Medicine: In the formulation of antiseptics and disinfectants.
Industry: As a wood preservative and pesticide.
Mecanismo De Acción
2-(Ethylamino)ethanol: exerts its effects by interacting with various molecular targets, including enzymes and receptors. It can act as a nucleophile in chemical reactions, facilitating the formation of new chemical bonds.
2,3,4,5,6-pentachlorophenol: exerts its effects by disrupting cellular membranes and inhibiting enzyme activity. It targets enzymes involved in oxidative phosphorylation, leading to the disruption of cellular energy production.
Comparación Con Compuestos Similares
2-(Ethylamino)ethanol: is similar to other amino alcohols such as ethanolamine and diethanolamine. its unique ethyl group provides distinct reactivity and solubility properties.
2,3,4,5,6-pentachlorophenol: is similar to other chlorinated phenols such as 2,4-dichlorophenol and 2,4,6-trichlorophenol. Its higher degree of chlorination provides enhanced biocidal activity and stability.
Propiedades
Número CAS |
91818-14-3 |
|---|---|
Fórmula molecular |
C10H12Cl5NO2 |
Peso molecular |
355.5 g/mol |
Nombre IUPAC |
2-(ethylamino)ethanol;2,3,4,5,6-pentachlorophenol |
InChI |
InChI=1S/C6HCl5O.C4H11NO/c7-1-2(8)4(10)6(12)5(11)3(1)9;1-2-5-3-4-6/h12H;5-6H,2-4H2,1H3 |
Clave InChI |
JMBNHTXIKSTWQV-UHFFFAOYSA-N |
SMILES canónico |
CCNCCO.C1(=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


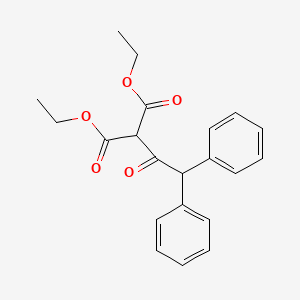
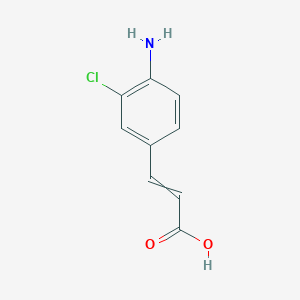

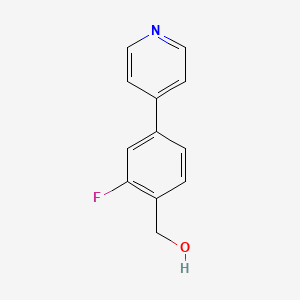
![3-Nitro-4-{[(2,4,6-trimethylphenyl)methyl]sulfanyl}pyridine-2,6-diamine](/img/structure/B14005741.png)
![[3-(prop-2-enoylamino)phenyl] N-methylcarbamate](/img/structure/B14005743.png)
![4-[(E)-(2,5-Dichlorophenyl)diazenyl]-3,5-diphenyl-1H-pyrazole-1-carbothioamide](/img/structure/B14005751.png)

![2-[4-(2-Furyl)phenyl]-1,3-dioxolane](/img/structure/B14005766.png)
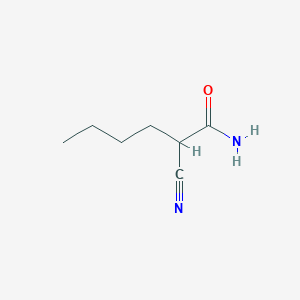

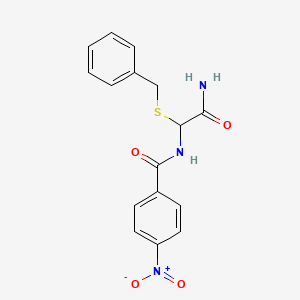
![Benz[a]anthracen-12-ol, 7-methyl-, acetate](/img/structure/B14005787.png)
![2-(1h-Imidazol-1-yl)-n-[2-(1h-imidazol-1-yl)ethyl]-n-methylethanamine](/img/structure/B14005800.png)
